molecular formula C11H13ClN2O2 B2620415 3-[(chloroacetyl)amino]-N-ethylbenzamide CAS No. 923243-30-5

3-[(chloroacetyl)amino]-N-ethylbenzamide

Cat. No.: B2620415
CAS No.: 923243-30-5
M. Wt: 240.69
InChI Key: ULTGCJLPHZXKHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(chloroacetyl)amino]-N-ethylbenzamide is an organic compound with the molecular formula C11H13ClN2O2. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. It is a derivative of benzamide, where the benzamide moiety is substituted with a chloroacetyl group and an ethyl group.

Mechanism of Action

Target of Action

The primary target of 3-[(chloroacetyl)amino]-N-ethylbenzamide It is mentioned that this compound is used for proteomics research , which suggests that it may interact with proteins or enzymes in the body.

Mode of Action

The specific mode of action of This compound Given its use in proteomics research , it is likely that it interacts with its targets by binding to them, thereby affecting their function.

Biochemical Pathways

The specific biochemical pathways affected by This compound As a compound used in proteomics research , it may influence various biochemical pathways by interacting with different proteins or enzymes.

Result of Action

The molecular and cellular effects of This compound Given its use in proteomics research , it can be inferred that it may have significant effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(chloroacetyl)amino]-N-ethylbenzamide typically involves the reaction of N-ethylbenzamide with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors with efficient cooling systems to maintain the required temperature. The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-[(chloroacetyl)amino]-N-ethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(chloroacetyl)amino]-N-ethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(chloroacetyl)amino]-N,N-dimethylbenzamide
  • N-chloroacetyl-N-ethylbenzamide
  • N-chloroacetyl-N-methylbenzamide

Uniqueness

3-[(chloroacetyl)amino]-N-ethylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group, in particular, can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-[(2-chloroacetyl)amino]-N-ethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c1-2-13-11(16)8-4-3-5-9(6-8)14-10(15)7-12/h3-6H,2,7H2,1H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTGCJLPHZXKHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=CC=C1)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.